![molecular formula C10H17NO2 B2372618 4-(2-Azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol CAS No. 1864759-75-0](/img/structure/B2372618.png)
4-(2-Azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol, commonly known as ABT-594, is a synthetic compound that acts as an analgesic drug. It was first synthesized in 1996 by Abbott Laboratories, and since then, it has been extensively studied for its potential use as a painkiller. ABT-594 is a member of the azabicyclooctane class of compounds, which are known for their potent analgesic effects.
Mécanisme D'action
ABT-594 acts as an agonist for the alpha-4-beta-2 nicotinic acetylcholine receptor, which is a ligand-gated ion channel. Upon binding to the receptor, ABT-594 causes the channel to open, allowing the influx of calcium ions into the cell. This leads to the release of neurotransmitters, including dopamine and serotonin, which are involved in the modulation of pain signals.
Biochemical and Physiological Effects:
ABT-594 has been shown to be highly effective in animal models of pain, with a potency that is several orders of magnitude greater than that of morphine. It has also been shown to have a faster onset of action and a longer duration of effect than morphine. ABT-594 has been shown to be effective in treating various types of pain, including neuropathic pain, inflammatory pain, and acute pain.
Avantages Et Limitations Des Expériences En Laboratoire
ABT-594 has several advantages for use in laboratory experiments. It is highly potent and effective, allowing for the study of pain mechanisms with greater precision. It also has a faster onset of action and a longer duration of effect than other analgesic drugs, making it easier to study the effects of pain over time. However, ABT-594 is a synthetic compound, and as such, it may have limitations in terms of its applicability to human physiology.
Orientations Futures
There are several future directions for research on ABT-594. One potential application is in the treatment of chronic pain, which is a major public health problem. ABT-594 may also have applications in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanisms of action of ABT-594 and its potential uses in clinical settings.
Méthodes De Synthèse
The synthesis of ABT-594 involves several steps, starting from commercially available starting materials. The first step involves the formation of a key intermediate, which is then subjected to various chemical reactions to produce the final product. The synthesis of ABT-594 has been optimized over the years to improve its yield and purity.
Applications De Recherche Scientifique
ABT-594 has been extensively studied for its potential use as a painkiller. It acts as an agonist for the alpha-4-beta-2 nicotinic acetylcholine receptor, which is involved in the transmission of pain signals in the nervous system. ABT-594 has been shown to be highly effective in animal models of pain, including neuropathic pain and inflammatory pain.
Propriétés
IUPAC Name |
4-(2-azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10-6-13-5-9(10)11-4-7-1-2-8(11)3-7/h7-10,12H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOZMDXAXCNQMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C3COCC3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.